molecular formula C19H19ClFN3O3 B2444577 1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione CAS No. 2034577-17-6

1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione

Cat. No.: B2444577
CAS No.: 2034577-17-6
M. Wt: 391.83
InChI Key: LFYRZUYIBMQBDV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and fluoropyrimidinyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the availability of starting materials, reaction efficiency, and the management of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen or the removal of oxygen.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand or inhibitor.

    Medicine: Investigated for its therapeutic potential, possibly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione: shares structural similarities with other compounds that have piperidine, chlorophenyl, and fluoropyrimidinyl groups.

    1-(4-Chlorophenyl)-4-(3-(pyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-4-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)butane-1,4-diol: Contains a hydroxyl group instead of a ketone, potentially altering its chemical properties.

Uniqueness

The presence of the fluoropyrimidinyl group in this compound may confer unique properties, such as increased stability or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3O3/c20-14-5-3-13(4-6-14)17(25)7-8-18(26)24-9-1-2-16(12-24)27-19-22-10-15(21)11-23-19/h3-6,10-11,16H,1-2,7-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYRZUYIBMQBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC(=O)C2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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